molecular formula C10H9BrN2O B2512598 5-bromo-1H-indole-3-carbaldehyde O-methyloxime CAS No. 294848-84-3

5-bromo-1H-indole-3-carbaldehyde O-methyloxime

Cat. No. B2512598
CAS RN: 294848-84-3
M. Wt: 253.099
InChI Key: CTSYBEIMJUDRKI-AWNIVKPZSA-N
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Description

5-bromo-1H-indole-3-carbaldehyde O-methyloxime (5-Br-3-CO-MO) is an organic compound that has been used in various scientific research applications due to its unique properties. This compound has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It has been used in the study of enzyme inhibition, drug design, and drug-target interactions.

Scientific Research Applications

Multicomponent Reactions (MCRs)

5-bromo-1H-indole-3-carbaldehyde O-methyloxime: serves as an ideal precursor for the synthesis of active molecules. In particular, it plays a crucial role in inherently sustainable multicomponent reactions (MCRs) from 2014 to 2021. MCRs are one-step convergent strategies where multiple starting materials combine to form a single product. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. Researchers have explored the compound’s utility in assembling pharmaceutically interesting scaffolds through MCRs .

Biologically Active Structures

The indole nucleus, present in 5-bromo-1H-indole-3-carbaldehyde O-methyloxime , has significant biological activities. These include antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibition, and anti-HIV properties. The compound and its derivatives serve as essential chemical precursors for generating biologically active structures. Their inherent functional groups allow for facile C–C and C–N coupling reactions and reductions, leading to diverse heterocyclic derivatives .

Curcumin Derivatives

Researchers have employed 5-bromo-1H-indole-3-carbaldehyde O-methyloxime as a reactant in the preparation of curcumin derivatives. These derivatives exhibit anti-proliferative and anti-inflammatory properties, making them relevant for potential therapeutic applications .

Stilbenophanes Synthesis

The compound also contributes to the synthesis of para-para stilbenophanes via McMurry coupling. Stilbenophanes are intriguing molecules with potential biological activities, and their preparation involves the use of 5-bromo-1H-indole-3-carbaldehyde O-methyloxime .

Indole Alkaloids and Natural Products

Indole derivatives, including those derived from 5-bromo-1H-indole-3-carbaldehyde O-methyloxime , are essential components in natural products. They are found in various sources such as indole alkaloids, fungal metabolites, and marine organisms. These compounds exhibit diverse biological activities and have been studied for their potential therapeutic effects .

Plant Hormone Precursor

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Derivatives of indole, including those related to 5-bromo-1H-indole-3-carbaldehyde O-methyloxime , play a role in plant growth regulation and signaling pathways .

properties

IUPAC Name

(E)-1-(5-bromo-1H-indol-3-yl)-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-13-6-7-5-12-10-3-2-8(11)4-9(7)10/h2-6,12H,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSYBEIMJUDRKI-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-indole-3-carbaldehyde O-methyloxime

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